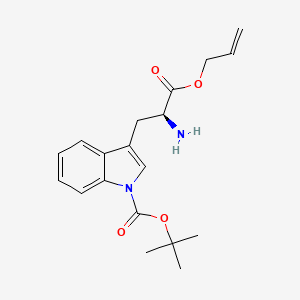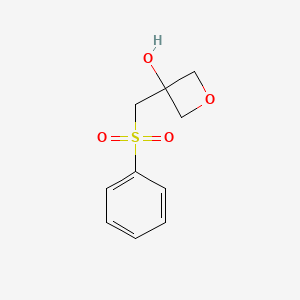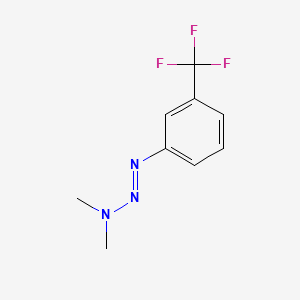
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and a difluorophenyl group attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyl chloroformate to form N-benzyloxycarbonyl glycine.
Formation of the Amide Bond: The protected glycine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-N-phenylglycinate: Similar structure but lacks the difluoro substitution.
Methyl N-((benzyloxy)carbonyl)-N-(4-fluorophenyl)glycinate: Contains a single fluorine atom instead of two.
Methyl N-((benzyloxy)carbonyl)-N-(2,4-dichlorophenyl)glycinate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C17H15F2NO4 |
|---|---|
分子量 |
335.30 g/mol |
IUPAC名 |
methyl 2-(2,4-difluoro-N-phenylmethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C17H15F2NO4/c1-23-16(21)10-20(15-8-7-13(18)9-14(15)19)17(22)24-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChIキー |
BBSNGCRLDDIQNF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN(C1=C(C=C(C=C1)F)F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


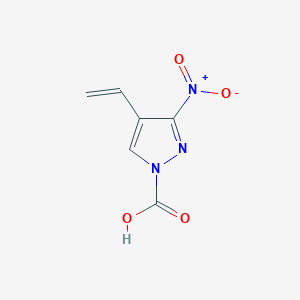
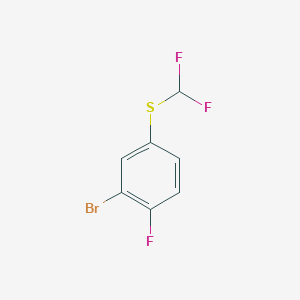
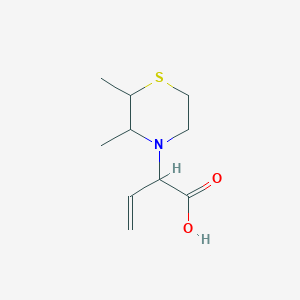
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
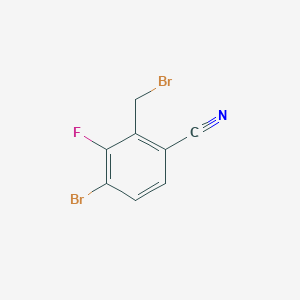
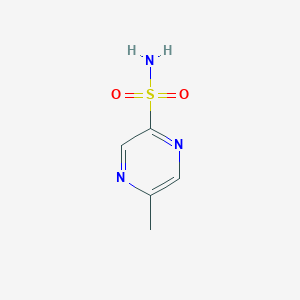
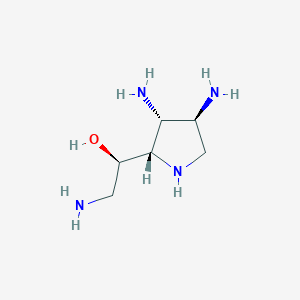
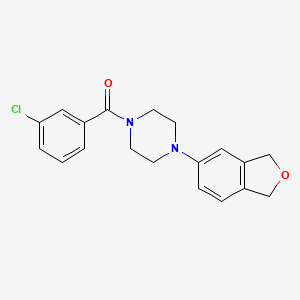
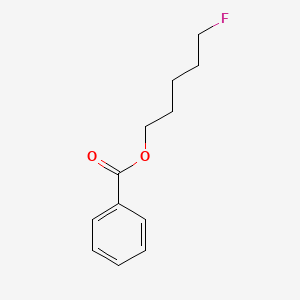
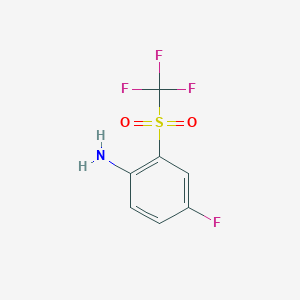
![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
